2-(Methyl(phenylmethyl)amino)ethyl 4-(2-chloro-6-fluorophenyl)-1,4,6,7,8,9-hexahydro-2-methylthiepino(3,2-b)pyridine-3-carboxylate 5,5-dioxide
Overview
Description
RWJ-22108 is a novel calcium entry blocker with potential therapeutic use as an antiasthmatic agent. It demonstrates tissue selectivity in the inhibition of potassium chloride-induced contractions, making it a bronchoselective calcium channel blocker . This compound has shown promising results in relaxing preconstricted airways in dogs and inhibiting airway obstruction induced by various agents in guinea pigs .
Preparation Methods
The synthesis of RWJ-22108 involves the preparation of N-benzyl-N-methylaminoethyl 9-(2-chloro-6-fluorophenyl)-2,3,4,5,6,9-hexahydro-7-methyl-1,1-dioxothiacyclohepteno-[3,2-b]pyridine-8-carboxylate . The synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the formation of a cyclic sulfone dihydropyridine.
Aromatic substitution: Aromatic substitution is performed to introduce the 2-chloro-6-fluorophenyl group, which enhances the bronchoselective properties of the compound.
Esterification: The ester side chain, N-benzyl-N-methylaminoethyl, is introduced to maximize in vivo activity.
Chemical Reactions Analysis
RWJ-22108 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions may also occur, but detailed information is limited.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific catalysts for substitution reactions. The major products formed from these reactions are derivatives of the core structure with modified functional groups.
Scientific Research Applications
RWJ-22108 has several scientific research applications, including:
Chemistry: It is used as a model compound to study calcium channel blocking activity and tissue selectivity.
Biology: The compound is studied for its effects on airway smooth muscle and its potential use in treating asthma.
Mechanism of Action
RWJ-22108 exerts its effects by inhibiting calcium entry into cells, specifically targeting calcium channels. This inhibition leads to the relaxation of airway smooth muscle and the prevention of airway obstruction . The molecular targets of RWJ-22108 include voltage-dependent calcium channels, which are crucial for muscle contraction. By blocking these channels, RWJ-22108 reduces calcium influx and subsequently relaxes the smooth muscle .
Comparison with Similar Compounds
RWJ-22108 is unique in its bronchoselective properties compared to other calcium channel blockers. Similar compounds include:
Nifedipine: A well-known calcium channel blocker with less tissue selectivity compared to RWJ-22108.
Verapamil: Another calcium channel blocker with different selectivity ratios.
Gallopamil: Similar to verapamil but with distinct pharmacological properties.
RWJ-22108 stands out due to its higher selectivity for airway smooth muscle over vascular smooth muscle, making it a promising candidate for treating respiratory conditions .
Properties
CAS No. |
112769-37-6 |
---|---|
Molecular Formula |
C27H30ClFN2O4S |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-5,5-dioxo-1,4,6,7,8,9-hexahydrothiepino[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H30ClFN2O4S/c1-18-23(27(32)35-15-14-31(2)17-19-9-4-3-5-10-19)25(24-20(28)11-8-12-21(24)29)26-22(30-18)13-6-7-16-36(26,33)34/h3-5,8-12,25,30H,6-7,13-17H2,1-2H3 |
InChI Key |
AHYGPFWAZFOLSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCCS2(=O)=O)C3=C(C=CC=C3Cl)F)C(=O)OCCN(C)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCCS2(=O)=O)C3=C(C=CC=C3Cl)F)C(=O)OCCN(C)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-benzyl-N-methylaminoethyl-9-(2-chloro-6-fluorophenyl)-2,3,4,5,6,9-hexahydro-7-methyl-1,1-dioxothiacyclohepteno-(3,2-b)pyridine-8-carboxylate RWJ 22108 RWJ-22108 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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